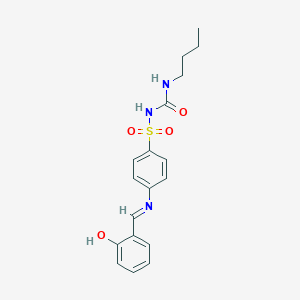

![molecular formula C16H18N2O2S2 B466158 N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide CAS No. 432021-64-2](/img/structure/B466158.png)

N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamides are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This synthetic strategy was proposed for the synthesis of thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .Chemical Reactions Analysis

The chemical reactions leading to the synthesis of thiophene derivatives often involve condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Direcciones Futuras

Thiophene-based analogs, including thiophene-2-carboxamide derivatives, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics .

Mecanismo De Acción

Target of Action

The primary target of N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide is the Kinesin-like protein KIF11 . KIF11, also known as Eg5, is a motor protein that plays a crucial role in mitotic spindle formation, a process vital for cell division .

Mode of Action

It is likely that the compound interacts with the protein, potentially inhibiting its function . This could lead to disruption of the mitotic spindle formation, thereby affecting cell division.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell division and proliferation. By targeting KIF11, the compound could disrupt the normal cell cycle, particularly the mitosis phase. This could lead to cell cycle arrest or apoptosis, thereby inhibiting the proliferation of cells .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation due to disruption of the cell cycle. This could potentially be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Propiedades

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c19-15(13-7-3-9-21-13)17-11-5-1-2-6-12(11)18-16(20)14-8-4-10-22-14/h3-4,7-12H,1-2,5-6H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVYNZOLFAEXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

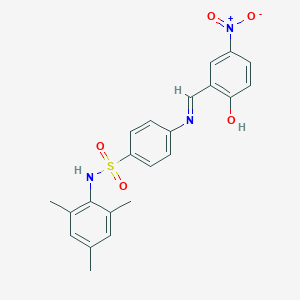

![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)

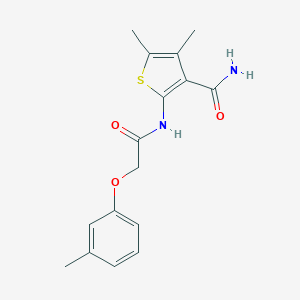

![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)

![2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B466218.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)

![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)

![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)

![4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466432.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B466434.png)

![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)